molecular formula C14H13N3O2S2 B2875374 2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone CAS No. 866136-61-0

2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone

Cat. No.: B2875374
CAS No.: 866136-61-0
M. Wt: 319.4
InChI Key: DKMKUPJGEFEOFP-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone is a useful research compound. Its molecular formula is C14H13N3O2S2 and its molecular weight is 319.4. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9-13(21-14-15-8-16-17(9)14)12(18)7-20-11-5-3-10(19-2)4-6-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMKUPJGEFEOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=O)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl thiol derivatives with thiazolo-triazole frameworks. The process includes:

  • Preparation of Thiol Derivative : The precursor compound is synthesized by reacting 4-methoxyphenacyl bromide with 4-amino-5-R-4H-1,2,4-triazole-3-thiols in a solvent like ethyl acetate.
  • Formation of the Target Compound : The thiol derivative undergoes alkylation with an appropriate electrophile to yield the final product.

Antitumor Activity

Research has shown that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant antitumor properties. In vitro studies conducted on various cancer cell lines (including breast cancer and leukemia) demonstrated that these compounds can inhibit cell proliferation effectively.

Cell LineIC50 (µM)Reference
MDA-MB-468 (Breast)1.61
HCT-15 (Colon)1.98
K562 (Leukemia)0.85

The antitumor activity is attributed to the ability of the compound to induce apoptosis and inhibit cell cycle progression in cancer cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have indicated that it shows effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.046 µM
Escherichia coli0.68 µM
Candida albicans2.96 µM

The presence of the sulfanyl group enhances its interaction with microbial enzymes, leading to increased potency against resistant strains.

The biological activity of this compound is primarily linked to its structural features:

  • Thiazole and Triazole Rings : These heterocycles are known for their ability to interact with biological targets such as enzymes and receptors.
  • Sulfanyl Group : This moiety contributes to the compound's reactivity and potential for forming stable interactions with biomolecules.

Case Studies

A series of experiments have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • In Vitro Cancer Cell Studies : The National Cancer Institute assessed the antitumor activity against 60 different cancer cell lines using the sulforhodamine B assay. Results indicated that compounds similar to this one showed promising results in inhibiting tumor growth across multiple types of cancer cells.
  • Antimicrobial Testing : A comparative study involving several derivatives revealed that modifications in the phenyl ring significantly affected antimicrobial potency, suggesting a structure-activity relationship that can guide future drug design efforts.

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